N-(4-chlorophenyl)-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide
Description
N-(4-chlorophenyl)-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide is a heterocyclic compound featuring a phthalazine core substituted with a 4-chlorophenyl group, a phenyl ring, and a carboxamide moiety.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-oxo-3-phenylphthalazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O2/c22-14-10-12-15(13-11-14)23-20(26)19-17-8-4-5-9-18(17)21(27)25(24-19)16-6-2-1-3-7-16/h1-13H,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWCWHDHJBEYMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(4-chlorophenyl)-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide are currently unknown. This compound is structurally similar to other aromatic compounds that have been found to bind with high affinity to multiple receptors
Mode of Action
It is known that aromatic compounds can interact with their targets in a variety of ways, including through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can lead to changes in the conformation or activity of the target, which can in turn affect cellular processes.
Biochemical Pathways
Aromatic compounds are known to have diverse biological activities and can affect a wide range of biochemical pathways
Pharmacokinetics
A study on similar compounds suggests that they have good kinetic solubilities and are metabolically stable in vitro. These properties could potentially impact the bioavailability of the compound.
Result of Action
Aromatic compounds are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets. For example, certain compounds can be degraded or transformed under specific environmental conditions, potentially affecting their efficacy
Biological Activity
N-(4-chlorophenyl)-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by various studies and data.
Chemical Structure and Synthesis
The compound is characterized by its unique structure, which includes a phthalazine core substituted with a 4-chlorophenyl group and a phenyl group. The molecular formula is with a molecular weight of approximately 328.78 g/mol. The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including MCF7 (breast cancer) and HT-29 (colon cancer). The mechanism of action appears to involve disruption of the cell cycle and induction of apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 5.2 | Apoptosis induction |
| HT-29 | 6.8 | Cell cycle arrest in G2/M phase |
| A549 (lung) | 7.5 | Inhibition of tubulin polymerization |
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies demonstrate that it inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential use in treating inflammatory diseases.
3. Antimicrobial Activity
In addition to its anticancer effects, this compound has shown moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
| Salmonella typhi | 128 | Weak |
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of phthalazine exhibited significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. The study suggested that structural modifications could enhance potency and selectivity against tumor cells .
- Anti-inflammatory Mechanism : Research conducted by Omar et al. demonstrated that compounds similar to this compound could significantly reduce inflammation markers in animal models, indicating potential therapeutic applications for chronic inflammatory conditions .
- Antimicrobial Properties : A comparative study on the antimicrobial efficacy of various phthalazine derivatives showed that this compound had notable activity against gram-positive bacteria and was effective in inhibiting biofilm formation .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules:
Key Structural Features:
- Phthalazine Core : A bicyclic aromatic system distinct from quinazoline (found in ) but similar in nitrogen atom positioning.
- 4-Chlorophenyl Substituent : A common pharmacophore in agrochemicals and pharmaceuticals, enhancing lipophilicity and target binding (e.g., ).
- Carboxamide Linkage : Critical for hydrogen-bonding interactions, as seen in hydroxamic acids () and maleimide derivatives ().
Table 1: Structural Comparison of Analogs
Insecticidal Activity:
Compounds with 4-chlorophenyl groups, such as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, exhibit superior insecticidal activity against Aphis craccivora compared to acetamiprid (a neonicotinoid insecticide). This highlights the role of halogenated aromatic systems in enhancing pesticidal efficacy .
Table 2: Insecticidal Activity of 4-Chlorophenyl Derivatives
| Compound | Activity (vs. Acetamiprid) | Target Organism | Reference |
|---|---|---|---|
| N-(4-chlorophenyl)-pyridine derivative | Higher | Aphis craccivora | |
| Target Compound* | Not reported | N/A | N/A |
Enzyme Inhibition:
Halogenated phenyl groups in maleimide derivatives (e.g., N-(4-chlorophenyl)maleimide) show potent inhibition of monoacylglycerol lipase (MGL), with IC50 values ranging from 4.34–7.24 μM. Notably, the size of the halogen (F, Cl, Br, I) has minimal impact on activity, suggesting electronic effects dominate .
Effects of Substituents on Activity
Q & A
Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step routes, including cyclization of phthalazine precursors and subsequent coupling with 4-chlorophenyl groups. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance nucleophilicity in substitution reactions .
- Temperature control : Reflux conditions (e.g., 80–100°C) are critical for intermediate formation .
- Catalysts : Amine bases (e.g., triethylamine) or phase-transfer catalysts (e.g., benzyltributylammonium bromide) improve reaction efficiency .
- Stoichiometry : Precise molar ratios of reagents (e.g., 1:1.2 for amine coupling) minimize side products .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR verify aromatic proton environments (e.g., chlorophenyl protons at δ 7.2–7.5 ppm) and carboxamide carbonyl signals (δ ~165–170 ppm) .
- X-ray crystallography : Resolves 3D conformation, including dihedral angles between the phthalazine core and substituents .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion matching CHClNO) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (common stock solvent), followed by aqueous buffers (pH 4–10). Chlorophenyl and carboxamide groups confer moderate hydrophobicity; solubility may improve with co-solvents like PEG-400 .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Oxo and amide groups are prone to hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, side-chain variations) impact bioactivity?
- Methodological Answer :
- Halogen effects : Replace 4-chlorophenyl with 4-fluorophenyl to assess changes in target binding (e.g., kinase inhibition). Fluorine’s electronegativity may enhance dipole interactions .
- Side-chain optimization : Introduce methyl or methoxy groups to the phenyl ring to modulate steric hindrance and π-π stacking. Computational docking (e.g., AutoDock Vina) predicts binding affinity shifts .
- Bioisosteric replacement : Substitute the carboxamide with sulfonamide to evaluate metabolic stability changes .
Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?
- Methodological Answer :
- Target-specific assays : Use kinase profiling panels to identify off-target interactions (e.g., JAK2 vs. EGFR kinases) .
- Dose-response studies : Compare IC values across cell lines (e.g., HeLa vs. RAW264.7 macrophages) to clarify context-dependent activity .
- Metabolite analysis : LC-MS/MS identifies active metabolites that may contribute to divergent results .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME predict logP (target ~2–3 for blood-brain barrier penetration) and CYP450 metabolism risks .
- Molecular dynamics simulations : Simulate ligand-receptor complexes (e.g., with COX-2 or PARP1) to optimize binding kinetics and residence time .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity trends to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
